Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate
Description
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is a multifunctional benzoate ester featuring amino and dimethylaminoethyl substituents at the 3- and 4-positions of the aromatic ring. Its structure enables participation in photoinitiation systems (e.g., resin cements) and serves as an intermediate in antimycobacterial agents .
Properties
IUPAC Name |
ethyl 3-amino-4-[2-(dimethylamino)ethylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-18-13(17)10-5-6-12(11(14)9-10)15-7-8-16(2)3/h5-6,9,15H,4,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRORXLMYOVOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This intermediate is then reduced to ethyl 3-aminobenzoate using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the reaction of ethyl 3-aminobenzoate with 2-(dimethylamino)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate involves its interaction with various molecular targets. The amino and dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s aromatic ring can also participate in π-π stacking interactions, further modulating its effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Key Structural Features
The compound is distinguished by its substitution pattern:
- 3-Amino group: Enhances nucleophilicity and hydrogen-bonding capacity.
- 4-{[2-(Dimethylamino)ethyl]-amino} group: Provides tertiary amine character, influencing solubility and redox properties.
Comparisons with analogs focus on substituent type, position, and physicochemical properties (Table 1).
Table 1: Physicochemical Properties of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate and Analogs
*Estimated based on substituent contributions.
Key Observations :
- Lipophilicity: The target compound’s XLogP3 (~1.8) is lower than tert-butyl-substituted analogs (2.4) due to the polar dimethylaminoethyl group but higher than hydroxyethyl derivatives (0.9) .
- Molecular Weight: Dichlorophenoxy derivatives exhibit higher molecular weights (368.21), likely impacting bioavailability .
Reactivity and Functional Performance
Polymerization Efficiency
In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate, attributed to optimized electron-donating capacity at the para position . The target compound’s dual amino groups may further enhance DC by providing additional initiation sites, though steric hindrance from the dimethylaminoethyl chain could offset gains.
Material Science
- Resin Performance: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin cements, suggesting para-substitution optimizes photoinitiation . The target compound’s dual amino groups could improve curing kinetics in specialized formulations.
Biological Activity
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate, with the molecular formula C13H21N3O2 and a molecular weight of 251.32 g/mol, has garnered attention in biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate core substituted with an ethyl amino group and a dimethylaminoethyl side chain. Its structure suggests potential interactions with various biological targets, influencing biochemical pathways.
This compound primarily exhibits biological activity through its ability to activate carboxyl groups in biological molecules. This activation is crucial for amide bond formation, which is essential in peptide synthesis and other biochemical reactions. The compound has been identified as a potential β3-adrenoceptor agonist, indicating its role in modulating physiological responses relevant to conditions like preterm labor and metabolic disorders .
Biological Activities
- Antimicrobial Activity : this compound has shown promising antimicrobial properties, particularly against Gram-positive bacteria. Studies indicate that it possesses bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production .
- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer properties, although detailed studies are still required to elucidate its efficacy and mechanisms in cancer treatment .
- Antidepressant Effects : Some research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .
Case Studies and Research Findings
A review of the literature reveals several significant findings regarding the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study assessed the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 62.5 μM .
- β3-Adrenoceptor Agonism : In pharmacological studies, the compound was shown to selectively activate β3-adrenoceptors, which are implicated in metabolic regulation and may offer therapeutic benefits for obesity and diabetes management .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | CAS Number | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | 1220035-46-0 | Antimicrobial, Antidepressant | β3-Adrenoceptor agonist |
| Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]-amino}benzoate | N/A | Antidepressant | Dimethoxy substitution enhances activity |
| Ethyl 4-acetamido-3-(4-arylthiazol-2-yl)-aminobenzoate | N/A | Antimicrobial | Structural similarity with enhanced activity |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigating its pharmacokinetics, toxicity profiles, and long-term effects will be essential for developing it as a viable therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from ethyl 4-aminobenzoate derivatives. Key steps include:
- Amination : Reaction with tetramethylthiuram disulfide (DTMT) to introduce thioamide groups, followed by deamination to form isothiocyanate intermediates .
- Coupling : Subsequent reaction with 2-(dimethylamino)ethylamine under inert conditions (e.g., nitrogen atmosphere) to form the target compound.
- Optimization : Use triethylamine or pyridine as catalysts in dichloromethane or tetrahydrofuran solvents . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to assess purity and yield .
Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and amine/ester functionalities. IR spectroscopy can confirm carbonyl (C=O) and amino (N-H) groups .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities (<1%). Mass spectrometry (MS) provides molecular weight validation .
Advanced Research Questions
Q. How does the compound's electronic structure influence its reactivity in substitution and oxidation reactions?
- Methodological Answer : The dimethylaminoethyl group acts as an electron donor, enhancing nucleophilic substitution at the para position of the benzoate ring. For oxidation:
- Controlled Oxidation : Use potassium permanganate in acidic conditions to convert the amino group to nitro derivatives while preserving the ester moiety. Monitor via TLC to avoid over-oxidation .
- Electrophilic Substitution : The electron-rich aromatic ring facilitates reactions with halogens (e.g., bromine in acetic acid) at the ortho position relative to the amino group .
Q. What strategies can resolve contradictions in biological activity data across different studies (e.g., enzyme inhibition vs. receptor agonism)?
- Methodological Answer :
- Assay Standardization : Use isothermal titration calorimetry (ITC) to quantify binding affinities (K) under consistent pH and ionic strength conditions .
- Structural Analogs : Compare activity with derivatives like ethyl 3-nitro-4-(phenylamino)benzoate to isolate the impact of the dimethylaminoethyl group on target interactions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like cytochrome P450, reconciling discrepancies between in vitro and in silico results .
Q. How can the compound’s physicochemical properties be leveraged for material science applications, such as organic electronics?
- Methodological Answer :
- Conductivity Studies : Incorporate the compound into polythiophene matrices and measure conductivity via four-point probe techniques. The dimethylaminoethyl group enhances charge transfer due to its electron-donating nature .
- Photostability Testing : Expose thin films to UV-Vis radiation (300–800 nm) and monitor degradation kinetics using UV-spectrophotometry. The benzoate ester group improves stability compared to non-ester analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
